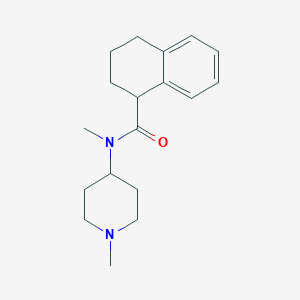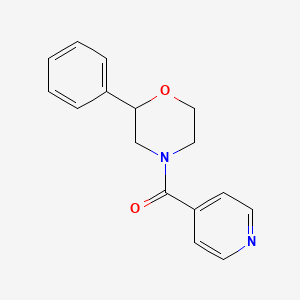![molecular formula C16H23NO B7494155 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one, commonly known as 4'-Methyl-α-Pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of MPHP is similar to other cathinones such as α-Pyrrolidinopentiophenone (α-PVP) and Methylone. The purpose of
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to the stimulation of the central nervous system and the production of euphoria and increased energy.
Biochemical and Physiological Effects:
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to dehydration. Long-term use of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one can cause damage to the cardiovascular system and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, it is important to note that 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a controlled substance and requires special permits and licenses to handle and use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one. One area of research is to study its potential therapeutic uses, such as in the treatment of depression and anxiety. Another area of research is to study its long-term effects on the cardiovascular system and other organs. Additionally, more research is needed to fully understand the mechanism of action of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one and its effects on the brain.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one is a complex process that involves several steps. The first step is the synthesis of 4-methylpropiophenone, which is then reacted with pyrrolidine to form 4-methyl-α-pyrrolidinopropiophenone. This intermediate product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced to 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one using sodium borohydride.
Aplicaciones Científicas De Investigación
2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has been used in scientific research to study its psychoactive effects. It has been shown to have stimulant properties and can induce euphoria, increased energy, and heightened alertness. 2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one has also been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
2-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-4-13(3)16(18)17-11-5-6-15(17)14-9-7-12(2)8-10-14/h7-10,13,15H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIRHWVZHPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
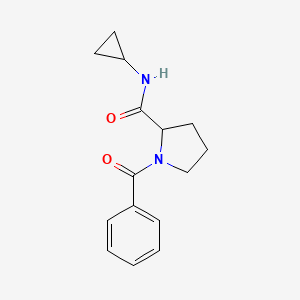
![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
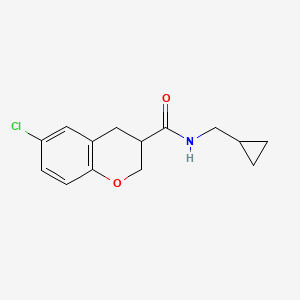
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
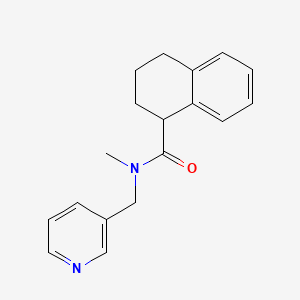
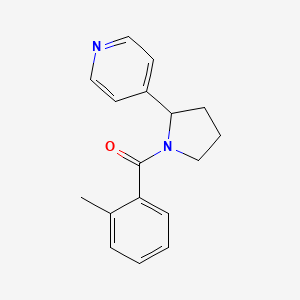
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
